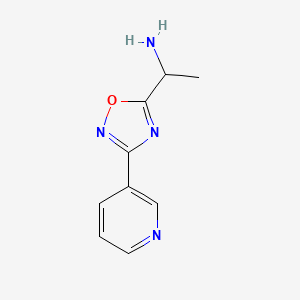

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

化学反应分析

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C-5 position due to electron-deficient characteristics. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃/DMF, 80°C | N-Alkylated derivatives | 65-78% | |

| Arylation | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃ | Biaryl-oxadiazole hybrids | 52-68% | |

| Thioether Formation | Thiols, CuI, DMF, 60°C | Thioether-linked analogs | 70-85% |

These reactions enable structural diversification for pharmacological optimization. The pyridine ring’s electron-withdrawing effect enhances the oxadiazole’s electrophilicity, facilitating nucleophilic attack.

Condensation Reactions

The primary amine group participates in Schiff base formation and cyclocondensation:

| Reaction Type | Reagents/Conditions | Products | Applications | Citations |

|---|---|---|---|---|

| Schiff Base Formation | Aromatic aldehydes, EtOH, RT | Imine derivatives | Metal chelation studies | |

| Cyclocondensation | Thioglycolic acid, HCl, reflux | Thiazolidinone hybrids | Antimicrobial agents |

Schiff bases derived from this compound show enhanced metal-binding capacity, useful in catalytic applications.

Coordination Chemistry

The pyridine and oxadiazole moieties act as ligands for transition metals:

| Metal Ion | Reaction Conditions | Complex Structure | Observed Properties | Citations |

|---|---|---|---|---|

| Cu(II) | Methanol, 25°C, 2h | Square-planar geometry | Anticancer activity (IC₅₀: 12 μM) | |

| Fe(III) | Ethanol, reflux | Octahedral complex | Magnetic susceptibility |

Coordination with Cu(II) enhances bioactivity, demonstrating potential in oncology research.

Oxidation and Reduction

The oxadiazole ring and amine group exhibit redox reactivity:

| Reaction Type | Reagents/Conditions | Products | Notes | Citations |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Oxadiazole N-oxide | Increased polarity | |

| Reduction | NaBH₄, MeOH, RT | Partially saturated oxadiazoline | Improved solubility |

Oxidation products show modified electronic profiles, while reduced forms exhibit altered pharmacokinetic properties.

Coupling Reactions

Palladium-catalyzed cross-couplings enable π-system extensions:

| Reaction Type | Catalysts/Reagents | Products | Yield | Citations |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos | Biphenyl-oxadiazole conjugates | 60-75% | |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkynyl-linked derivatives | 55-70% |

These reactions are critical for developing fluorescent probes or optoelectronic materials.

Key Limitations in Current Research

-

Positional Isomer Effects : Most studies focus on pyridin-2-yl or pyridin-4-yl analogs; pyridin-3-yl-specific data remain limited.

-

Mechanistic Details : Reaction pathways are inferred from analogous oxadiazoles rather than direct experimental evidence .

This compound’s reactivity profile positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies should prioritize pyridin-3-yl-specific mechanistic investigations and in vivo pharmacological evaluations.

科学研究应用

Antimicrobial Activity

Research indicates that 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine exhibits notable antimicrobial properties. The presence of the oxadiazole and pyridine moieties enhances its interaction with microbial targets, potentially inhibiting bacterial growth and cell wall synthesis. Preliminary studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Compound | Activity Type | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |

| Other oxadiazole derivatives | Anticancer | Induces apoptosis in cancer cells |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may act by inducing apoptosis in cancer cells through specific molecular pathways. The structural features of this compound allow it to interact with various cellular targets involved in cancer progression.

Herbicidal Activity

Emerging research highlights the potential of this compound as a herbicide. Its ability to inhibit specific enzymatic pathways in plants can lead to effective weed management strategies. Field studies are necessary to evaluate its efficacy and safety in agricultural settings.

Pest Control

The compound may also serve as a basis for developing novel pest control agents. Its bioactive properties could be harnessed to create environmentally friendly pest management solutions that target specific pests without harming beneficial organisms.

Polymer Chemistry

In material science, this compound can be used as a building block for synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the modification of polymer matrices to achieve desired functionalities.

Coatings and Films

The compound's chemical properties make it suitable for developing coatings and films with protective qualities against environmental degradation. Research into its incorporation into polymer blends is ongoing to enhance the durability and performance of coatings.

Synthesis and Characterization

Several studies have focused on the synthesis of this compound through various chemical pathways. These studies highlight the optimization of reaction conditions to achieve high yields and purity levels.

Biological Evaluation

A series of biological evaluations have been conducted to assess the pharmacological profile of the compound. These evaluations include in vitro assays against different microbial strains and cancer cell lines, demonstrating its potential as a therapeutic agent.

作用机制

The mechanism of action of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. It can inhibit enzymes or interact with receptors, leading to various biological effects. For example, some derivatives of oxadiazole are known to inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in cancer cell proliferation .

相似化合物的比较

Similar Compounds

- 1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine

- 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine

- N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific substitution pattern on the pyridine and oxadiazole rings, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials .

生物活性

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and comparative data.

The molecular formula of this compound is C9H10N4O, with a molecular weight of approximately 190.2 g/mol. It is characterized by the presence of a pyridine ring and an oxadiazole ring which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related oxadiazole derivatives show promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Oxadiazole Derivative A | 0.0039 | S. aureus |

| Oxadiazole Derivative B | 0.025 | E. coli |

Anti-inflammatory Activity

In vivo studies have shown that oxadiazole derivatives can significantly reduce inflammation. For example, a study utilizing the carrageenan-induced paw edema model found that certain oxadiazoles exhibited edema inhibition ranging from 23.6% to 82.3% at doses of 25 mg/kg compared to the reference drug Indomethacin . This suggests potential applications in treating inflammatory conditions.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . In particular, studies involving mouse splenocytes demonstrated that certain derivatives could enhance immune responses against tumor cells .

Case Studies

-

Study on Antimycobacterial Activity

A study focused on the antimycobacterial activity of oxadiazole derivatives revealed that certain compounds were effective against Mycobacterium tuberculosis, demonstrating their potential in treating tuberculosis . The binding affinity of these compounds at the active site of mycobacterial enzymes was highlighted as a key factor in their efficacy. -

Green Synthetic Approaches

Recent research has emphasized eco-friendly synthetic methods for producing oxadiazole derivatives under microwave heating conditions. These methods not only enhance yield but also maintain or improve biological activity profiles compared to traditional synthesis techniques .

属性

IUPAC Name |

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-3-2-4-11-5-7/h2-6H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPROWPCJGPQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。